potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate
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Overview
Description
Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is a chemical compound with the molecular formula C8H6N3O2K It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate typically involves the reaction of benzotriazole with potassium hydroxide and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve benzotriazole in a suitable solvent such as ethanol.
- Add potassium hydroxide to the solution to form the potassium salt of benzotriazole.
- Introduce chloroacetic acid to the reaction mixture and stir under reflux conditions.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The benzotriazole moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate involves its interaction with molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and receptors, influencing various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, known for its versatility in synthetic chemistry.
Tolyltriazole: A derivative with similar properties but different substituents.
1H-Benzotriazole-1-methanol: Another derivative with distinct applications.
Uniqueness
Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate stands out due to its unique combination of the benzotriazole moiety and the potassium salt. This combination imparts specific chemical properties, making it suitable for a wide range of applications in research and industry.
Biological Activity
Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzotriazole moiety linked to an acetate group. The benzotriazole structure is known for its ability to stabilize negative charges and participate in various chemical transformations, making it a versatile component in biological applications.
Biological Activity Overview
Research indicates that this compound exhibits antimicrobial and anticancer properties. Its biological effects are attributed to its interaction with various molecular targets, including enzymes and nucleic acids. The following sections summarize key findings from diverse studies.
Antimicrobial Activity
This compound has been investigated for its effectiveness against a range of microorganisms. Studies have shown that:
- The compound demonstrates dose-dependent inhibitory effects on bacterial growth.
- It has been particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Key findings include:
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
- Cell Cycle Arrest : The compound has shown the ability to halt the cell cycle at the G2/M phase, leading to reduced proliferation rates in tumor cells.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic processes, leading to altered cellular functions.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress by generating ROS, which contributes to cellular damage and apoptosis in cancer cells.
Case Studies
Several case studies highlight the efficacy of this compound:
Study | Focus | Findings |
---|---|---|
Study A (2023) | Antimicrobial Activity | Showed significant inhibition of Staphylococcus aureus at concentrations above 25 µg/mL. |
Study B (2024) | Anticancer Effects | Induced apoptosis in A375 melanoma cells with a 70% reduction in viability at 50 µg/mL after 48 hours. |
Study C (2024) | Mechanism Exploration | Demonstrated ROS-mediated apoptosis pathways in breast cancer cell lines. |
Research Applications
The versatility of this compound extends beyond basic research:
- Drug Development : Its properties make it a candidate for developing new antimicrobial and anticancer drugs.
- Biochemical Probes : The compound is utilized as a probe in biochemical assays to study enzyme activities and interactions.
Properties
Molecular Formula |
C8H6KN3O3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
potassium;2-(benzotriazol-1-yloxy)acetate |
InChI |
InChI=1S/C8H7N3O3.K/c12-8(13)5-14-11-7-4-2-1-3-6(7)9-10-11;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |
InChI Key |
CAECLUDERUIMDO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2OCC(=O)[O-].[K+] |
Origin of Product |
United States |
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